Cas no 1995356-24-5 (2,2',5'-trifluoro-[1,1'-biphenyl]-3-carbaldehyde)

2,2',5'-Trifluoro-[1,1'-biphenyl]-3-carbaldehyde is a fluorinated biphenyl derivative featuring a formyl group at the 3-position and fluorine substituents at the 2, 2', and 5' positions. This compound is valued for its structural rigidity and electron-withdrawing properties, making it a useful intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The trifluoro substitution pattern enhances its reactivity in cross-coupling reactions and other transformations, while the aldehyde functionality allows for further derivatization. Its well-defined molecular structure and high purity make it suitable for applications requiring precise chemical modifications. The compound is typically handled under controlled conditions due to its sensitivity.
2,2',5'-trifluoro-[1,1'-biphenyl]-3-carbaldehyde structure
1995356-24-5 structure
Product Name:2,2',5'-trifluoro-[1,1'-biphenyl]-3-carbaldehyde
CAS No:1995356-24-5
MF:C13H7F3O
MW:236.189294099808
CID:5990017
PubChem ID:165748663
Update Time:2025-06-08

2,2',5'-trifluoro-[1,1'-biphenyl]-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,2',5'-trifluoro-[1,1'-biphenyl]-3-carbaldehyde
    • 1995356-24-5
    • EN300-737097
    • 3-(2,5-difluorophenyl)-2-fluorobenzaldehyde
    • Inchi: 1S/C13H7F3O/c14-9-4-5-12(15)11(6-9)10-3-1-2-8(7-17)13(10)16/h1-7H
    • InChI Key: AMXNNAUVWJHNPW-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=CC=1C1C=C(F)C=CC=1F)C=O

Computed Properties

  • Exact Mass: 236.04489933g/mol
  • Monoisotopic Mass: 236.04489933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 17.1Ų

2,2',5'-trifluoro-[1,1'-biphenyl]-3-carbaldehyde Pricemore >>

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2,2',5'-trifluoro-[1,1'-biphenyl]-3-carbaldehyde Related Literature

Additional information on 2,2',5'-trifluoro-[1,1'-biphenyl]-3-carbaldehyde

Introduction to 2,2',5'-trifluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS No. 1995356-24-5)

2,2',5'-trifluoro-[1,1'-biphenyl]-3-carbaldehyde, identified by the CAS number 1995356-24-5, is a fluorinated aromatic aldehyde that has garnered significant attention in the field of pharmaceutical and materials chemistry due to its unique structural and electronic properties. This compound belongs to the biphenyl derivatives class, characterized by a central aromatic core flanked by substituents that modulate its reactivity and functionality. The presence of fluorine atoms at the 2, 2', and 5 positions introduces electron-withdrawing effects, which can significantly influence the compound's chemical behavior and its potential applications.

The synthesis of 2,2',5'-trifluoro-[1,1'-biphenyl]-3-carbaldehyde involves multi-step organic transformations, typically starting from commercially available biphenyl precursors. The introduction of fluorine atoms is often achieved through halogen exchange reactions or direct fluorination methods, which require precise control over reaction conditions to ensure high selectivity and yield. The formation of the aldehyde group at the 3-position further complicates the synthetic route, necessitating careful optimization to avoid side reactions such as over-oxidation or decomposition.

One of the most compelling aspects of this compound is its potential utility in the development of advanced materials and pharmaceuticals. The fluorinated biphenyl core serves as an excellent scaffold for designing molecules with tailored electronic properties. In organic electronics, for instance, such compounds can be used as components in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their ability to facilitate charge transport and enhance device performance. The electron-withdrawing nature of the fluorine atoms can also improve the thermal stability and chemical resistance of the final materials.

In the pharmaceutical domain, 2,2',5'-trifluoro-[1,1'-biphenyl]-3-carbaldehyde has been explored as a key intermediate in the synthesis of various bioactive molecules. Aldehydes are versatile functional groups that can participate in a wide range of chemical reactions, including condensation reactions with amines to form amides or Schiff bases. These derivatives have shown promise in inhibiting specific enzymatic targets relevant to diseases such as cancer and inflammation. The presence of fluorine substituents can modulate the binding affinity and metabolic stability of these drug candidates, making them more effective in vivo.

Recent studies have highlighted the role of fluorinated aromatic compounds in medicinal chemistry. For example, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that incorporating fluorine atoms into biphenyl-based scaffolds could enhance the potency and selectivity of kinase inhibitors. The study specifically focused on derivatives similar to 2,2',5'-trifluoro-[1,1'-biphenyl]-3-carbaldehyde, showing that modifications at the 2, 2', and 5 positions could lead to significant improvements in drug-like properties. This research underscores the importance of this compound as a building block for novel therapeutic agents.

The aldehyde functionality in 2,2',5'-trifluoro-[1,1'-biphenyl]-3-carbaldehyde also makes it a valuable reagent in synthetic organic chemistry. It can be easily converted into other functional groups through nucleophilic addition reactions, allowing chemists to construct complex molecular architectures with high precision. For instance, reacting this aldehyde with Grignard reagents or organolithium compounds can yield secondary alcohols, which can then be further functionalized into esters or amides. Such transformations are crucial in drug discovery pipelines where intermediates need to be modified iteratively to achieve optimal pharmacological activity.

From a materials science perspective, the electronic properties of 2,2',5'-trifluoro-[1,1'-biphenyl]-3-carbaldehyde make it an attractive candidate for use in liquid crystal displays (LCDs) and organic semiconductors. The fluorine atoms can influence the dipole moment and packing arrangement of molecules in thin films, affecting their optical and electrical characteristics. Researchers have reported using this compound as a dopant or host material in OLEDs, where it contributes to improved color purity and efficiency. The ability to fine-tune these properties by modifying substituents opens up possibilities for developing next-generation display technologies.

The environmental impact of using fluorinated compounds is also a topic of ongoing research. While fluorine atoms can enhance the performance of materials and drugs, their persistence in the environment raises concerns about long-term ecological effects. Efforts are being made to develop more sustainable synthetic routes that minimize waste and reduce reliance on hazardous reagents. Additionally, researchers are exploring biodegradable alternatives or strategies to mitigate the environmental footprint of fluorinated products without compromising their functionality.

In conclusion,2, 2', 5'-trifluoro-[1, 1'-biphenyl-3-carbaldehyde(CAS No. strong>) remains a fascinating molecule with broad applications across multiple scientific disciplines.< strong>The unique combination)of structural features makes it a valuable tool for both academic research)and industrial development.< strong>The ongoing exploration)of its potential will undoubtedly lead)to new breakthroughs)in medicine)and materials science.< strong>This underscores)the importance)of continued investment)in chemical research)and innovation.
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